Methyl[(5-propylthiophen-2-yl)methyl]amine
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Overview
Description
Methyl[(5-propylthiophen-2-yl)methyl]amine is an organic compound that belongs to the class of thiophene derivatives Thiophene is a five-membered heterocyclic compound containing sulfur
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl[(5-propylthiophen-2-yl)methyl]amine typically involves the reaction of 5-propylthiophene-2-carboxaldehyde with methylamine. The reaction is carried out under controlled conditions to ensure high yield and purity. Common solvents used in this reaction include dichloromethane and ethyl acetate .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for efficiency and cost-effectiveness, ensuring that the compound is produced in high purity and yield. The use of continuous flow reactors and advanced purification techniques such as chromatography may be employed to achieve the desired quality.
Chemical Reactions Analysis
Types of Reactions
Methyl[(5-propylthiophen-2-yl)methyl]amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol derivative.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methylamine group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like halides and amines are commonly used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted thiophene derivatives.
Scientific Research Applications
Methyl[(5-propylthiophen-2-yl)methyl]amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure.
Mechanism of Action
The mechanism of action of Methyl[(5-propylthiophen-2-yl)methyl]amine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The sulfur atom in the thiophene ring plays a crucial role in its binding affinity and specificity. Pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .
Comparison with Similar Compounds
Similar Compounds
Thiophene: The parent compound, which lacks the methylamine and propyl groups.
2-Thiophenemethylamine: Similar structure but without the propyl group.
5-Propylthiophene-2-carboxaldehyde: Precursor in the synthesis of Methyl[(5-propylthiophen-2-yl)methyl]amine.
Uniqueness
This compound is unique due to the presence of both the methylamine and propyl groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
90553-44-9 |
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Molecular Formula |
C9H15NS |
Molecular Weight |
169.29 g/mol |
IUPAC Name |
N-methyl-1-(5-propylthiophen-2-yl)methanamine |
InChI |
InChI=1S/C9H15NS/c1-3-4-8-5-6-9(11-8)7-10-2/h5-6,10H,3-4,7H2,1-2H3 |
InChI Key |
KIWJRSMHIGHTRT-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=CC=C(S1)CNC |
Origin of Product |
United States |
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